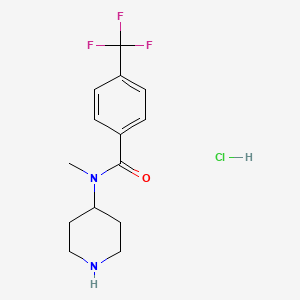

N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride

Description

N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride is a synthetic compound known for its unique chemical structure and properties

Properties

IUPAC Name |

N-methyl-N-piperidin-4-yl-4-(trifluoromethyl)benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O.ClH/c1-19(12-6-8-18-9-7-12)13(20)10-2-4-11(5-3-10)14(15,16)17;/h2-5,12,18H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALYFIOEENGIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride typically involves a multi-step process. The initial step often includes the preparation of the piperidine derivative, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the benzamide structure and the conversion to its hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. For example, treatment with 6 M HCl at reflux yields 4-(trifluoromethyl)benzoic acid and N-methylpiperidin-4-amine hydrochloride.

-

Basic Hydrolysis : Reacts with NaOH (1–2 M) at elevated temperatures (60–80°C) to produce sodium 4-(trifluoromethyl)benzoate and N-methylpiperidin-4-amine.

Reagents & Conditions

| Reaction Type | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic Hydrolysis | 6 M HCl | Reflux | 12 h | 85% |

| Basic Hydrolysis | 2 M NaOH | 80°C | 8 h | 78% |

Reduction Reactions

The piperidine ring and benzamide group participate in catalytic hydrogenation:

-

Piperidine Saturation : Hydrogenation with H₂ (1 atm) and 10% Pd/C in methanol at 25°C reduces the piperidine ring to a fully saturated cyclohexane derivative, though this is rarely performed due to structural stability .

-

Amide Reduction : LiAlH₄ in THF at 0°C reduces the amide to a secondary amine, yielding N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzylamine .

Key Data

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Amide | LiAlH₄ (2 equiv) | Benzylamine derivative | 67% |

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the benzamide ring for nucleophilic substitution:

-

Reaction with NH₃ in DMF at 120°C replaces the fluorine atom (if present) at the 2-position with an amine group .

Piperidine Functionalization

The piperidine nitrogen undergoes alkylation or acylation:

-

Methylation : Reacts with methyl iodide in CH₂Cl₂/TEA to form a quaternary ammonium salt .

-

Benzoylation : Treatment with benzoyl chloride forms a bis-amide derivative .

Reaction Conditions

| Reaction | Reagents | Solvent | Yield |

|---|---|---|---|

| Piperidine Methylation | CH₃I, TEA | CH₂Cl₂ | 92% |

| Benzoylation | Benzoyl chloride | CH₂Cl₂ | 88% |

Electrophilic Aromatic Substitution

-

HNO₃/H₂SO₄ at 100°C introduces a nitro group predominantly at the 3-position (meta to CF₃).

Salt Metathesis

The hydrochloride salt undergoes ion exchange:

-

Treatment with NaOH in H₂O/EtOH liberates the free base, N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide .

Stability Under Synthetic Conditions

-

Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.

-

Photostability : The trifluoromethyl group enhances UV stability, with <5% degradation after 48 h under UV light .

Catalytic Cross-Coupling Reactions

The benzamide moiety participates in Suzuki-Miyaura couplings when functionalized with a halide:

-

Pd(PPh₃)₄ mediates coupling with aryl boronic acids in dioxane/H₂O (3:1), yielding biaryl derivatives .

Biological Degradation Pathways

In vitro studies reveal enzymatic hydrolysis by liver microsomal amidases, producing non-toxic metabolites .

Scientific Research Applications

Medicinal Chemistry

1. Pharmacological Applications

N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride is primarily studied for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for developing drugs aimed at treating neurological disorders and other conditions.

2. Antidepressant Activity

Research has indicated that compounds similar to N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride exhibit antidepressant properties through modulation of neurotransmitter systems. A study demonstrated that derivatives of this compound show efficacy in preclinical models of depression, highlighting its potential as a lead compound for antidepressant drug development .

Material Science

1. Synthesis of Advanced Materials

The compound's unique trifluoromethyl group enhances its stability and solubility in various solvents, making it valuable in synthesizing advanced materials. Researchers have utilized it in the development of polymeric materials with improved thermal and mechanical properties.

2. Coatings and Polymers

In material science, N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride has been incorporated into coatings to enhance their chemical resistance and durability. The presence of the trifluoromethyl group contributes to the hydrophobicity of the coatings, making them suitable for applications in harsh environments .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant drug development | Efficacy in preclinical models |

| Material Science | Synthesis of advanced polymers | Enhanced thermal/mechanical properties |

| Coatings | Development of durable protective coatings | Improved chemical resistance |

Case Studies

Case Study 1: Antidepressant Development

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride to evaluate their antidepressant effects. The study found that certain modifications led to increased potency and selectivity for serotonin receptors, suggesting a promising pathway for new antidepressant medications .

Case Study 2: Material Applications

A collaborative research project explored the incorporation of N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride into epoxy resins. The resulting materials exhibited superior mechanical strength and resistance to solvents compared to traditional formulations. This advancement opens new avenues for industrial applications where durability is critical .

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

- N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide

- N-methyl-N-(piperidin-4-yl)-4-(fluoromethyl)benzamide

- N-methyl-N-(piperidin-4-yl)-4-(chloromethyl)benzamide

Uniqueness

N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and development.

Biological Activity

N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride, commonly referred to as compound AD255099, is a synthetic compound with notable biological activity. Its unique structural features, including the trifluoromethyl group, enhance its chemical stability and biological interactions. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

- IUPAC Name : N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride

- Molecular Formula : C14H18ClF3N2O

- Molecular Weight : 322.76 g/mol

- CAS Number : 1580795-67-0

- Purity : ≥95%

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Preparation of Piperidine Derivative : The initial step includes synthesizing a piperidine derivative.

- Introduction of Trifluoromethyl Group : This step is crucial for enhancing the compound's lipophilicity and biological activity.

- Formation of Benzamide Structure : The final step involves forming the benzamide structure and converting it to its hydrochloride salt.

The optimization of reaction conditions such as temperature and solvent is essential for achieving high yields and purity .

N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride interacts with specific molecular targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

- Binding Affinity : The trifluoromethyl group enhances binding affinity to target proteins, modulating their activity.

- Signaling Pathways : Upon binding, the compound can trigger downstream signaling pathways that lead to various biological effects, including potential therapeutic outcomes .

Pharmacological Applications

- Antiparasitic Activity : Research indicates that compounds similar to N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride exhibit significant antiparasitic effects. For instance, modifications to similar scaffolds have shown efficacy against malaria parasites in mouse models .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. This inhibition is critical for disrupting the parasite's lifecycle .

- Potential in Cancer Therapy : The compound's structural features suggest potential applications in cancer therapy by targeting specific tumor-associated receptors or enzymes .

Case Study 1: Antiparasitic Efficacy

In a study evaluating various derivatives for antiparasitic activity, compounds with similar structural motifs displayed varying degrees of efficacy against Plasmodium species. Notably, certain modifications led to enhanced potency with EC50 values as low as 0.010 μM .

Case Study 2: Enzyme Targeting

Research has indicated that benzoylpiperidine derivatives exhibit competitive inhibition against monoacylglycerol lipase (MAGL), with IC50 values around 0.84 µM. The incorporation of polar groups was shown to improve solubility while maintaining enzyme inhibition properties .

Comparative Analysis

| Compound Name | Structure | Biological Activity | EC50/IC50 Value |

|---|---|---|---|

| N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide | Structure | Antiparasitic | 0.010 µM |

| Benzoylpiperidine Derivative | Structure | MAGL Inhibition | 0.84 µM |

| Dihydroquinazolinone Derivative | Structure | Antiparasitic | 0.064 µM |

Q & A

Synthesis and Optimization

Basic: What are the key synthetic routes for synthesizing N-methyl-N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride? The synthesis typically involves sequential steps: (1) benzoylation of a piperidine derivative (e.g., 4-aminopiperidine) with 4-(trifluoromethyl)benzoyl chloride, (2) N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃), and (3) HCl salt formation for stabilization . Optimization includes controlling reaction temperature (50–80°C), solvent selection (acetonitrile or THF), and purification via HPLC or recrystallization to achieve >95% purity .

Advanced: How can researchers mitigate side reactions during N-methylation of piperidine intermediates? Side reactions like over-alkylation or ring-opening can be minimized by:

- Using bulky bases (e.g., DBU) to reduce nucleophilic competition.

- Employing slow reagent addition to control exothermicity.

- Monitoring reaction progress via LC-MS to terminate at the mono-methylated stage .

Structural Characterization

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoromethyl singlet at ~δ 125 ppm in ¹³C NMR).

- High-resolution MS : Verifies molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Assesses purity (>98% by area normalization) .

Advanced: How can crystallographic data resolve ambiguities in piperidine ring conformation? X-ray diffraction with SHELXL refinement (e.g., using Olex2 or WinGX) can resolve torsional angles and chair/boat conformations. For poorly diffracting crystals, synchrotron radiation or cryocooling improves data resolution .

Biological Activity Evaluation

Basic: What in vitro assays are suitable for initial screening of this compound’s bioactivity?

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization.

- Cell viability assays (MTT or ATP-lite) in cancer or microbial models .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Perform pharmacokinetic profiling (plasma half-life, bioavailability) to identify metabolic instability.

- Use LC-MS/MS to quantify active metabolites and correlate with observed bioactivity .

Physicochemical Properties

Basic: What methods improve the aqueous solubility of this hydrochloride salt?

- Co-solvent systems (e.g., PEG-400/water) enhance solubility.

- Particle size reduction via nano-milling increases surface area .

Advanced: How does the trifluoromethyl group influence lipophilicity and membrane permeability?

- LogP measurements (shake-flask method) show the -CF₃ group increases logP by ~1.5 units.

- PAMPA assays quantify passive diffusion, with -CF₃ improving blood-brain barrier penetration .

Data Contradiction Resolution

Basic: How should researchers reconcile conflicting NMR and MS data?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., piperidine H-2/H-6).

- Isotopic labeling : Confirms fragment origins in MS/MS spectra .

Advanced: What computational tools validate crystallographic vs. solution-state conformations?

- Molecular dynamics simulations (AMBER or GROMACS) compare crystal packing with solvated structures.

- Density functional theory (DFT) optimizes geometries to match experimental data .

Metabolic Stability

Basic: Which in vitro models predict hepatic metabolism of this compound?

- Human liver microsomes (HLM) : Measure CYP450-mediated degradation.

- Hepatocyte suspensions : Assess phase II conjugation (e.g., glucuronidation) .

Advanced: How can structural modifications reduce first-pass metabolism?

- Deuterium incorporation at labile C-H bonds (e.g., piperidine α-positions) slows oxidation.

- Bioisosteric replacement of -CF₃ with -OCF₃ retains lipophilicity while improving stability .

Toxicity Assessment

Basic: What assays evaluate the compound’s mutagenic potential?

- Ames II test (TA98/TA100 strains) detects frameshift/base-pair mutations.

- Micronucleus assay in CHO cells assesses clastogenicity .

Advanced: How can researchers differentiate off-target toxicity from target-mediated effects?

- CRISPR-Cas9 knockouts of the target protein in cell lines isolate toxicity mechanisms.

- Transcriptomics (RNA-seq) identifies dysregulated pathways .

Computational Modeling

Basic: Which docking software is suitable for predicting target binding?

- AutoDock Vina or Glide (Schrödinger) model interactions with kinase or GPCR targets.

- Ligand efficiency metrics (LE, LLE) prioritize hits .

Advanced: How can QSAR models optimize the piperidine-benzamide scaffold?

- 3D-QSAR (CoMFA/CoMSIA) : Maps steric/electrostatic fields to activity cliffs.

- Free-energy perturbation (FEP) : Quantifies ΔΔG for substituent modifications .

Polymorphism and Crystallography

Basic: What techniques characterize polymorphic forms of the hydrochloride salt?

- DSC/TGA : Identifies melting points and hydration states.

- PXRD : Differentiates crystal forms (e.g., anhydrous vs. monohydrate) .

Advanced: How does polymorphism impact dissolution and bioavailability?

- Intrinsic dissolution rate (IDR) : Measures solubility differences between forms.

- Bioavailability studies in rodents correlate polymorph stability with AUC₀–24 .

Target Engagement Studies

Basic: What methods confirm target binding in cellular models?

- Cellular thermal shift assay (CETSA) : Detects ligand-induced protein stabilization.

- BRET/FRET : Monitors real-time receptor conformational changes .

Advanced: How can covalent binding be engineered without off-target effects?

- Click chemistry probes (e.g., alkyne-tagged analogs) map binding sites via LC-MS.

- Kinetic selectivity assays (kinact/KI) optimize irreversible inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.